Home > Products > Screening Compounds P24460 > Mecamylamine base
Mecamylamine base -

Mecamylamine base

Catalog Number: EVT-13943415
CAS Number:
Molecular Formula: C11H21N
Molecular Weight: 167.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mecamylamine is a chemical compound classified as a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors. It was first introduced in the 1950s for clinical use, primarily in the treatment of moderate to severe essential hypertension. The compound is well-absorbed from the gastrointestinal tract and can cross the blood-brain barrier, making it effective in various therapeutic applications beyond hypertension, including research into neurological disorders and addiction treatments .

Source

Mecamylamine is derived from the bicyclic structure of camphene and has been synthesized through various methods since its discovery. Its chemical formula is C11H21NC_{11}H_{21}N, and it is often encountered in its hydrochloride form, with a molecular weight of approximately 203.75 g/mol .

Classification

Mecamylamine belongs to several pharmacological categories:

  • Ganglion-blocking agents
  • Antihypertensive agents
  • Nicotinic antagonists
  • Neurotransmitter agents .
Synthesis Analysis

Methods

The synthesis of mecamylamine has evolved over the years, with several methods reported in the literature. One of the earliest methods involves the reaction of camphene with various reagents to yield mecamylamine derivatives. A notable synthetic route includes using sodium bis(trimethylsilyl)amide as a base to facilitate alkylation reactions that introduce substituents at specific positions on the bicyclic structure .

Technical Details

The synthesis typically involves multiple steps:

  1. Formation of the bicyclic framework: Starting from camphene, various alkylation and substitution reactions are performed.
  2. Functionalization: The introduction of amine groups through reductive amination or nucleophilic substitutions.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity mecamylamine .
Molecular Structure Analysis

Structure

Mecamylamine features a bicyclic structure characterized by two fused rings. The compound's structure can be represented as follows:

  • Chemical Formula: C11H21NC_{11}H_{21}N
  • Molecular Weight: 167.2911 g/mol
  • Structural Representation:
C C 1 NC C C C C H 2CC C H 1C2\text{C C 1 NC C C C C H 2CC C H 1C2}

This structure contributes to its pharmacological activity, particularly its interaction with nicotinic acetylcholine receptors .

Data

Key structural data include:

  • Melting Point: 249°C (with decomposition)
  • Boiling Point: 72°C at low pressure
  • LogP (Partition Coefficient): Approximately 2.7, indicating moderate lipophilicity .
Chemical Reactions Analysis

Reactions

Mecamylamine undergoes various chemical reactions that are significant for its pharmacological activity:

  • Acid-base reactions: The compound has a pKa value around 10.88, indicating its basic nature and ability to form salts with acids.
  • Reactions with electrophiles: Mecamylamine can react with electrophilic species due to its nucleophilic amine group, leading to potential modifications that enhance its therapeutic properties .

Technical Details

The reactivity of mecamylamine allows for the development of derivatives that may possess improved efficacy or selectivity for specific nicotinic receptor subtypes. This is particularly relevant in drug development aimed at treating conditions like nicotine addiction or neurodegenerative diseases .

Mechanism of Action

Mecamylamine acts primarily as a non-competitive antagonist at nicotinic acetylcholine receptors. This mechanism involves blocking receptor activation by acetylcholine without directly competing with it for binding sites.

Process

  1. Binding: Mecamylamine binds to all known subtypes of nicotinic acetylcholine receptors.
  2. Inhibition: It inhibits agonist-induced receptor activation, leading to decreased neurotransmission in cholinergic pathways.
  3. Duration of Action: The onset of action is rapid (approximately 37 minutes), and it has a relatively long duration of effect (up to 22 hours) following administration .

Data

Studies have shown that mecamylamine can inhibit dopamine release in response to nicotine, further supporting its role as a tool in addiction research .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid (commonly encountered as hydrochloride salt)
  • Appearance: Typically white crystalline powder
  • Solubility: Soluble in organic solvents such as dimethylformamide and ethanol; limited solubility in water (0.124 mg/mL) .

Chemical Properties

Applications

Mecamylamine has several scientific uses:

  • Hypertension Treatment: Initially used as an antihypertensive agent due to its ability to block ganglionic transmission.
  • Research Tool: Widely employed in neuroscience research to study nicotinic receptor function and the mechanisms underlying nicotine addiction.
  • Potential Therapeutics: Investigated for applications in treating various conditions responsive to nicotinic antagonism, including neurodegenerative diseases and psychiatric disorders .
Historical Development and Therapeutic Evolution of Mecamylamine

Origins as a Ganglionic Blocker in Hypertension Management

Mecamylamine (chemical name: N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine) was first synthesized and developed by Merck & Co. in the 1950s as a revolutionary antihypertensive agent, marketed under the trade name Inversine. Unlike earlier quaternary ammonium ganglion-blocking agents (e.g., hexamethonium), mecamylamine’s secondary amine structure conferred distinct pharmaceutical advantages. Its aliphatic bicyclic structure enabled rapid and complete gastrointestinal absorption, with onset of action within 30-60 minutes and a prolonged duration of approximately 22 hours [1] [7]. This pharmacokinetic profile represented a significant advancement over earlier antihypertensives that required parenteral administration and exhibited erratic oral bioavailability [4].

The compound functioned as a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at autonomic ganglia. By blocking neurotransmission in both sympathetic and parasympathetic ganglia, mecamylamine produced potent blood pressure reduction in patients with moderate-to-severe hypertension. Its mechanism involved voltage-dependent channel blockade rather than competitive antagonism, a characteristic that became more fully understood through later electrophysiological studies [1] [9]. Clinical use revealed that therapeutic doses (typically 30-90 mg/day) effectively managed hypertension but caused significant peripheral anticholinergic side effects, including constipation, urinary retention, dry mouth, and orthostatic hypotension. These adverse effects stemmed directly from its non-selective ganglionic blockade [4] [7].

Table 1: Comparative Profile of Ganglionic Blocking Agents in Hypertension Management

AgentChemical ClassOral BioavailabilityDuration of ActionKey Limitations
MecamylamineSecondary amineComplete (~100%)~22 hoursSevere constipation, urinary retention, orthostatic hypotension
HexamethoniumQuaternary ammoniumLow (<10%)4-6 hoursExtremely poor absorption, requires injection
TrimethaphanSulfonium compoundNegligibleMinutesRapid tolerance development, intravenous use only
PentoliniumQuaternary ammoniumModerate (~30%)6-10 hoursUnpredictable absorption, frequent dosing

By the 1970s, mecamylamine’s clinical use had sharply declined with the introduction of better-tolerated antihypertensive classes including thiazide diuretics, beta-blockers, and later, ACE inhibitors. These agents offered superior safety profiles without the burdensome autonomic side effects inherent to ganglionic blockade. Nevertheless, mecamylamine retained niche application for autonomic dysreflexia in spinal cord injury patients and served as a pharmacological probe in autonomic neuroscience research [1] [4]. Its unique ability to cross the blood-brain barrier—a property absent in most ganglionic blockers—would later catalyze an unexpected therapeutic renaissance in neuroscience [7].

Transition to Central Nervous System (CNS) Research Applications

The rediscovery of mecamylamine began with the pivotal recognition that its tertiary amine structure facilitated efficient passage across the blood-brain barrier, unlike quaternary ammonium ganglion blockers [4] [9]. This property positioned mecamylamine as a unique tool for investigating central nicotinic cholinergic systems. By the 1980s, researchers demonstrated that substantially lower doses (2.5-10 mg/day) than those used for hypertension could achieve significant CNS receptor occupancy while minimizing peripheral side effects [4] [7]. This dose-dependent dissociation between central and peripheral effects became the pharmacological foundation for its neuropsychiatric applications.

Mechanistic studies revealed mecamylamine acts as a broad-spectrum non-competitive antagonist at neuronal nAChRs, inhibiting all known subtypes (α4β2, α7, α3β4) with varying potency [9]. In striatal slice preparations, mecamylamine potently inhibited nicotine-evoked [³H]dopamine release with an IC₅₀ of 0.12 ± 0.04 μM and maximum inhibition of 85 ± 4%, demonstrating its ability to modulate mesolimbic dopamine pathways critical to reward processing [5]. This neurochemical action underpinned its investigation for addiction disorders:

  • Nicotine Dependence: Mecamylamine (5-10 mg/day) significantly reduced nicotine self-administration in rodent models and attenuated both the positive reinforcing effects and nicotine withdrawal symptoms in human smokers [5] [9]. A landmark clinical trial demonstrated that combining mecamylamine with nicotine patch therapy produced substantially higher long-term smoking cessation rates (38-42%) than nicotine monotherapy [5].

  • Alcohol/Cocaine Addiction: Preclinical evidence indicated mecamylamine reduced alcohol consumption in rodent models and attenuated cocaine self-administration, suggesting broader anti-addictive potential beyond nicotine dependence [5] [9].

Simultaneously, researchers observed unexpected cognitive and behavioral effects. Low-dose mecamylamine paradoxically enhanced attention and working memory in animal models, while higher doses impaired cognition—a bidirectional dose-response relationship suggesting complex modulation of cholinergic signaling [9]. In Tourette syndrome patients refractory to conventional therapies, mecamylamine administration produced sustained tic reduction without exacerbating cognitive side effects, suggesting novel neuromodulatory mechanisms distinct from dopamine receptor blockade [1] [9].

Table 2: Evolution of Mecamylamine Applications from Peripheral to CNS Targets

Therapeutic EraPrimary Target SystemsDose RangeKey Research Findings
Hypertension Management (1950s-1970s)Autonomic ganglia30-90 mg/dayEffective BP reduction but high incidence of anticholinergic side effects
CNS Mechanism Exploration (1980s-1990s)Brain nAChRs2.5-10 mg/dayBlood-brain barrier penetration established; Dopamine release modulation demonstrated
Neuropsychiatric Applications (2000s-present)Specific nAChR subtypes5-20 mg/dayEfficacy in smoking cessation, Tourette syndrome, and depression augmentation observed

The stereoselective pharmacology of mecamylamine enantiomers further refined its CNS applications. Research revealed the S-(+)-enantiomer (later designated TC-5214) dissociated more slowly from α4β2 and α3β4 receptors than the R-(-)-form and demonstrated superior central selectivity with reduced peripheral side effects [1] [9]. This enantiomeric differentiation would later drive targeted drug development efforts for mood disorders [9].

Intellectual Property and Repurposing for Neuropsychiatric Disorders

The commercial and scientific reawakening of mecamylamine accelerated in 1996 when Merck transferred rights to Layton Bioscience, initiating a series of strategic intellectual property transactions. In 2002, Targacept, Inc. (a spin-off from R.J. Reynolds Tobacco Company focused on neuronal nicotinic receptors) acquired mecamylamine, recognizing its potential as a CNS therapeutic platform [1] [4]. This acquisition triggered a deliberate intellectual property expansion strategy:

  • Broad Therapeutic Patenting: Targacept secured method-of-use patents for racemic mecamylamine and its individual enantiomers covering depression, bipolar disorder, ADHD, Tourette's syndrome, Alzheimer's disease, and addiction disorders [4] [9]. This comprehensive IP protection transformed a generic antihypertensive into a proprietary neuropsychiatric candidate.

  • Stereoisomer Development: Recognizing differential neuroactivity, Targacept developed S-(+)-mecamylamine (TC-5214) as a refined molecular entity with enhanced binding kinetics at CNS nAChRs [9]. The R-(-)-enantiomer was separately patented for peripheral applications to minimize CNS side effects [1].

  • Strategic Partnerships: In 2009, Targacept entered a $1.24 billion collaboration with AstraZeneca to co-develop TC-5214 as an adjunct treatment for major depressive disorder (MDD), representing one of the most significant investments in nAChR therapeutics [1] [9].

The clinical development program for TC-5214 exemplified rational repurposing. Phase II trials demonstrated that adjunctive TC-5214 (1-4 mg twice daily) significantly improved Montgomery-Åsberg Depression Rating Scale (MADRS) scores in treatment-resistant MDD patients when added to citalopram [9]. This established "nicotinic depression" as a putative subtype characterized by cholinergic dysregulation potentially amenable to nAChR antagonism. However, subsequent Phase III trials (RENAISSANCE, REMBRANDT) failed to confirm efficacy, leading to program discontinuation in 2012 despite favorable tolerability [1] [9].

Table 3: Intellectual Property and Repurposing Timeline for Mecamylamine

YearEventSignificance
1956FDA approval for hypertension (Merck)First orally active ganglionic blocker for hypertension
1996Acquisition by Layton BioscienceInitial transfer from originator
2002Acquisition by TargaceptStrategic focus on CNS applications begins
2002-2005Patent filings for neuropsychiatric usesIP protection expanded to depression, ADHD, addiction
2009Voluntary market withdrawalCommercial repositioning for CNS indications
2009AstraZeneca partnership for TC-5214$1.24B development deal validation
2013Relaunch as Vecamyl (Manchester Pharmaceuticals)Return to market for autonomic dysreflexia
2014Acquisition by Turing PharmaceuticalsCommercial rights consolidation

Despite the depression setback, mecamylamine’s repurposing journey continued. Manchester Pharmaceuticals relaunched racemic mecamylamine as Vecamyl® in 2013 specifically for autonomic dysreflexia, leveraging its ganglionic blockade in a targeted indication [1]. Following Manchester’s acquisition by Retrophin in 2014, Turing Pharmaceuticals (led by Martin Shkreli) secured rights, controversially raising its price by >400% while maintaining availability for specialized neurological indications [1] [4].

The scientific legacy of mecamylamine’s repurposing extends beyond commercial outcomes. It established nAChR antagonism as a validated mechanism for neuropsychiatric intervention, catalyzing development of more selective next-generation antagonists. Its trajectory exemplifies the "polypharmacology paradigm" where promiscuous receptor profiles can be therapeutically harnessed through indication-specific dosing and molecular refinement [3] [6]. Current research continues to explore enantiomer-specific applications, including S-(+)-mecamylamine for levodopa-induced dyskinesia in Parkinson’s disease, leveraging its modulation of striatal nicotinic signaling without exacerbating motor symptoms [9].

Properties

Product Name

Mecamylamine base

IUPAC Name

(1S,4R)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

InChI

InChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3/t8-,9+,11?/m1/s1

InChI Key

IMYZQPCYWPFTAG-VFXVZZSQSA-N

Canonical SMILES

CC1(C2CCC(C2)C1(C)NC)C

Isomeric SMILES

CC1([C@@H]2CC[C@@H](C2)C1(C)NC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.